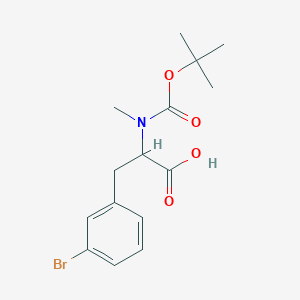

N-Boc-N-methyl-3-bromo-DL-phenylalanine

描述

属性

分子式 |

C15H20BrNO4 |

|---|---|

分子量 |

358.23 g/mol |

IUPAC 名称 |

3-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |

InChI 键 |

HSTKVNDVEBYPFU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC(=CC=C1)Br)C(=O)O |

序列 |

X |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The position of halogen substituents and the choice of halogen significantly influence reactivity, steric effects, and applications. Below is a comparative analysis:

Table 1: Key Properties of Halogenated N-Boc-Phenylalanine Derivatives

Key Observations :

Bromine at Position 3 (N-Boc-3-bromo-DL-phenylalanine) offers a balance between electronic activation (for electrophilic substitution) and compatibility with solid-phase peptide synthesis .

Halogen Type :

- Chlorine (N-Boc-3-chloro-L-phenylalanine) reduces molecular weight and polarizability compared to bromine, altering solubility and reactivity in nucleophilic aromatic substitution .

- Fluorine addition (N-Boc-3-bromo-5-fluoro-L-phenylalanine) increases lipophilicity and metabolic stability, making it valuable in kinase inhibitor design .

Stereochemistry: Racemic (DL) mixtures are cost-effective for non-chiral applications, while D- or L-enantiomers (e.g., L-configuration in N-Boc-3-chloro-L-phenylalanine) are critical for biologically active peptides requiring stereospecific binding .

准备方法

General Synthetic Strategy

The synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine typically follows these key steps:

- Starting material: DL-phenylalanine or a suitable protected phenylalanine derivative.

- Bromination: Introduction of the bromine atom at the 3-position of the aromatic ring.

- N-Methylation: Selective methylation of the amino group.

- N-Boc protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Preparation of 3-Bromo-DL-phenylalanine

The 3-bromo substitution on the phenyl ring is achieved by electrophilic aromatic substitution, commonly using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Typical conditions: Bromination is performed in acidic or neutral media to avoid side reactions, often at low temperatures to control regioselectivity.

- Yield and purity: Bromination yields vary depending on the method, but selective monobromination at the meta position is achievable with good yields (>70%).

N-Methylation of 3-Bromo-DL-phenylalanine

N-methylation is performed on the amino group of 3-bromo-DL-phenylalanine to obtain N-methyl-3-bromo-DL-phenylalanine.

- Methods: Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or direct alkylation using methyl iodide under basic conditions.

- Considerations: Selectivity for mono-N-methylation is critical to avoid overalkylation.

- Yields: Typically moderate to high, depending on reaction control.

Boc Protection of N-Methyl-3-bromo-DL-phenylalanine

The Boc group is introduced to protect the secondary amine formed after N-methylation.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Solvent: Commonly dichloromethane or tetrahydrofuran.

- Conditions: Room temperature stirring for several hours.

- Yield: High yields (>85%) are typical for Boc protection.

Representative Detailed Procedure (Literature-Based)

While direct literature on this compound is sparse, analogous procedures for related compounds provide a reliable framework:

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | DL-phenylalanine + NBS, AcOH, 0–5 °C | 3-bromo-DL-phenylalanine | ~75 | Controlled to avoid polybromination |

| N-Methylation | 3-bromo-DL-phenylalanine + Formaldehyde + NaBH3CN, pH 6–7 buffer | N-methyl-3-bromo-DL-phenylalanine | 65–80 | Reductive methylation selective for primary amine |

| Boc Protection | N-methyl-3-bromo-DL-phenylalanine + Boc2O + Et3N, DCM, rt, 4 h | This compound | 85–90 | Standard amino protection |

Analytical Data and Characterization

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, especially the presence of the Boc group (tert-butyl singlet near 1.4 ppm), N-methyl group (singlet near 2.8–3.0 ppm), and aromatic protons shifted due to bromine substitution.

Mass Spectrometry: Confirms molecular weight consistent with the brominated, N-methylated, Boc-protected phenylalanine.

HPLC: Used to assess purity and enantiomeric excess if chiral methods are employed.

Summary Table of Preparation Methods

Research Findings and Notes

The use of dynamic kinetic resolution allows preparation of enantiomerically enriched phenylalanine derivatives, which could be adapted to the 3-bromo substituted analogs for chiral synthesis.

Borinic acid catalysis offers a novel approach to amino acid derivative synthesis, potentially improving coupling efficiency and mildness of conditions during protection steps.

Control of reaction conditions such as temperature, solvent, and stoichiometry is critical for selective bromination and N-methylation to avoid side products.

The Boc protection step is well-established and typically proceeds with high efficiency and purity.

常见问题

Q. How can this compound be utilized in designing protease-resistant peptide therapeutics?

- Methodological Answer: The N-methyl group reduces hydrogen bonding, impairing protease recognition. Incorporate into cleavage-prone regions (e.g., Arg/Lys-rich sequences) and assess stability in serum via LC-MS/MS. The bromine moiety allows post-synthetic modification (e.g., cross-coupling) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。